molecular formula C10H16O3 B13295121 Ethyl 2-methyl-5-oxocyclohexane-1-carboxylate

Ethyl 2-methyl-5-oxocyclohexane-1-carboxylate

Cat. No.: B13295121
M. Wt: 184.23 g/mol
InChI Key: NFYIJYQWAIPFAL-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-oxocyclohexane-1-carboxylate is a ketone ester compound of interest in organic synthesis and fragrance research. Structurally related ketoesters are investigated for their organoleptic properties and are used in the development of fragrances for consumer products such as soaps, detergents, air fresheners, and cosmetic formulations . Researchers value this compound as a versatile synthetic building block; the ketone and ester functional groups present multiple reactive sites for chemical transformations, including reductions, oxidations, and ring-forming reactions, making it a potential intermediate for the synthesis of more complex molecular architectures. This product is intended for research and development purposes in a controlled laboratory setting only. It is not meant for diagnostic or therapeutic uses, nor for ingestion or any form of personal use.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

ethyl 2-methyl-5-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C10H16O3/c1-3-13-10(12)9-6-8(11)5-4-7(9)2/h7,9H,3-6H2,1-2H3

InChI Key

NFYIJYQWAIPFAL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(=O)CCC1C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-5-oxocyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with methyl vinyl ketone in the presence of a base, such as sodium methoxide. This reaction leads to the formation of a cyclic intermediate, which is then subjected to further cyclization and esterification to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-5-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-methyl-5-oxocyclohexane-1-carboxylate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of ethyl 2-methyl-5-oxocyclohexane-1-carboxylate involves its reactivity as a 1,3-dicarbonyl compound. The compound can undergo enolization, forming enolate ions that participate in various nucleophilic addition and substitution reactions. These reactions are facilitated by the presence of the ester and ketone functional groups, which stabilize the intermediate species .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Functional Group Variations

The table below summarizes key structural and functional differences between Ethyl 2-methyl-5-oxocyclohexane-1-carboxylate and related compounds:

Compound Name Molecular Formula Substituents/Modifications Functional Groups Key Properties/Applications
This compound C₁₀H₁₆O₃ 2-methyl, 5-oxo Ester, Ketone Potential pharmaceutical use
Ethyl 5-methyl-2-oxocyclohexane-1-carboxylate C₁₀H₁₆O₃ 5-methyl, 2-oxo Ester, Ketone Altered dipole moment due to isomerism; differences in solubility and crystallization
Ethyl 2-methyl-6-oxocyclohexane-1-carboxylate C₁₀H₁₆O₃ 2-methyl, 6-oxo Ester, Ketone Structural isomer; CAS 58019-68-4; possible conformational differences in ring puckering
Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate C₁₀H₁₄O₃ 6-methyl, 2-oxo, Δ³ double bond Ester, Ketone, Alkene Unsaturation enhances reactivity (e.g., Diels-Alder)
Ethyl 5-methoxy-4-oxo-1,4-dihydronaphthalene-2-carboxylate C₁₃H₁₂O₅ 5-methoxy, 4-oxo, bicyclic core Ester, Ketone, Methoxy Extended conjugation; potential fluorescence or UV activity

Structural and Reactivity Analysis

Positional Isomerism
  • Ethyl 5-methyl-2-oxocyclohexane-1-carboxylate (5-methyl vs. 2-methyl in the target compound) exhibits reversed substituent positions, altering steric and electronic effects. This isomerism may lead to differences in boiling points, melting points, and hydrogen-bonding capacity .
  • Ethyl 2-methyl-6-oxocyclohexane-1-carboxylate places the ketone at the 6-position, which could influence ring puckering dynamics. Cremer-Pople parameters () suggest distinct conformational preferences compared to the 5-oxo analog .
Unsaturated vs. Saturated Rings
  • The cyclohex-3-ene derivative () introduces a double bond, reducing ring strain and enabling π-orbital interactions. This unsaturation increases susceptibility to electrophilic addition and cycloaddition reactions, unlike the fully saturated target compound .
Bicyclic Systems
  • Ethyl 5-methoxy-4-oxo-1,4-dihydronaphthalene-2-carboxylate () features a naphthalene core, extending conjugation and enhancing stability.

Physicochemical and Conformational Differences

  • Hydrogen Bonding : The ketone group in the target compound participates in hydrogen bonding, as do ester oxygens. In contrast, the cyclohexene derivative () may exhibit weaker intermolecular interactions due to reduced polarity from the alkene .
  • Ring Puckering : Substituent positions directly affect cyclohexane ring conformations. For example, the 5-oxo group in the target compound may stabilize chair or twist-boat conformations differently than the 6-oxo isomer, as modeled by Cremer-Pople coordinates .

Biological Activity

Ethyl 2-methyl-5-oxocyclohexane-1-carboxylate is an organic compound classified as a carboxylic acid ester. Its molecular formula is C9H14O3C_9H_{14}O_3, with a molecular weight of approximately 170.21 g/mol. The compound features a cyclohexane ring, a ketone group, and an ethyl ester functional group, making it a versatile structure in organic synthesis. While specific biological activity data for this compound is limited, understanding its potential pharmacological properties can be derived from the behavior of structurally similar compounds.

Potential Biological Activities

While direct studies on the biological activity of this compound are scarce, compounds with similar structures have exhibited notable pharmacological properties. For instance, derivatives of cyclohexane carboxylates have been investigated for their interactions with various biological targets, potentially influencing metabolic pathways or serving as intermediates in drug synthesis .

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameBiological Activity DescriptionReference
Methyl 2-oxo-cyclopentanecarboxylateExhibited enantioselective reactions
Methyl 2-oxocyclohexane-carboxylateDisplayed good yields in Michael reactions
Alkylated psoralensEvaluated for antiproliferative activity

Case Studies and Research Findings

  • Enantioselective Reactions : Research has shown that compounds structurally similar to this compound can undergo enantioselective reactions when reacted with nitroalkenes. This suggests that such compounds may play a role in asymmetric synthesis, which is crucial in medicinal chemistry .
  • Antiproliferative Activity : A study on alkylated psoralens demonstrated that structural modifications significantly impacted their biological activity. The necessity of specific functional groups for maintaining antiproliferative effects was highlighted, indicating that similar considerations may apply to this compound .
  • Pharmacological Implications : Although direct empirical studies on this compound are lacking, its structural analogs have been explored for their potential to interact with metabolic pathways and serve as precursors in drug development .

Synthesis and Applications

The synthesis of this compound typically involves straightforward chemical transformations that allow for further exploration of its reactivity and potential applications in organic synthesis. Its utility extends to both academic research and industrial applications, particularly in the development of new pharmaceuticals.

Q & A

Q. What experimental design considerations are critical for optimizing the synthesis of Ethyl 2-methyl-5-oxocyclohexane-1-carboxylate?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters:

  • Catalyst selection : Use Lewis acids (e.g., BF₃·OEt₂) to enhance cyclization efficiency, as seen in analogous cyclohexane carboxylate syntheses .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve yield by stabilizing intermediates during esterification .
  • Temperature control : Low temperatures (0–5°C) minimize side reactions like keto-enol tautomerization .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity (>95%), critical for reproducibility .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?

Methodological Answer:

  • ¹H NMR : The methyl group at C2 appears as a singlet (δ 1.2–1.4 ppm), while the cyclohexanone carbonyl (C5=O) deshields adjacent protons, splitting signals into doublets (δ 2.5–2.8 ppm) .
  • ¹³C NMR : The ester carbonyl (C1=O) resonates at δ 170–175 ppm, distinct from the ketone (C5=O, δ 205–210 ppm) .
  • IR : Stretching frequencies at 1720 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (ketone C=O) confirm functional groups .
  • Cross-validation : Compare experimental data with computational predictions (DFT) to resolve overlapping signals .

Q. What computational methods are suitable for predicting the reactivity and stability of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Gibbs free energy to assess thermodynamic stability of conformers (e.g., chair vs. boat cyclohexane rings) .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, particularly for ester hydrolysis .
  • QSPR models : Correlate substituent effects (e.g., methyl group position) with electronic properties (Hammett constants) to predict reactivity .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in the reported conformation of this compound?

Methodological Answer:

  • Data collection : Use high-resolution (<1.0 Å) synchrotron radiation to detect subtle puckering variations .
  • Refinement : Apply SHELXL for anisotropic displacement parameters, clarifying methyl/ester group orientations .
  • Puckering analysis : Calculate Cremer-Pople parameters (Q, θ, φ) to quantify ring distortion (Table 1) :
ConformerQ (Å)θ (°)φ (°)
Chair0.4500
Half-chair0.523045

Q. What strategies identify hydrogen-bonding motifs influencing the compound’s crystallographic packing?

Methodological Answer:

  • Graph set analysis : Classify motifs (e.g., R₂²(8) rings) using Etter’s rules to map donor-acceptor interactions .
  • Hirshfeld surfaces : Visualize close contacts (dₙᵒᵣₘ > 1.0) between ester oxygen and adjacent methyl groups .
  • Thermal ellipsoids : Assess disorder in hydrogen-bonded networks using anisotropic displacement parameters .

Q. How should researchers address contradictions between experimental and computational data on the compound’s conformational stability?

Methodological Answer:

  • Error analysis : Compare DFT-predicted vs. crystallographic bond angles (e.g., C1-C2-C3) to identify basis set limitations .
  • Solvent correction : Apply PCM models to computational data to account for solvent-induced conformational shifts .
  • Statistical validation : Use χ² tests to evaluate agreement between calculated and observed NMR chemical shifts .

Q. What mechanistic insights can be gained from studying the compound’s interactions with biological targets?

Methodological Answer:

  • Docking simulations : AutoDock Vina predicts binding affinities to enzymes (e.g., cyclooxygenase) via hydrophobic pocket interactions .
  • Kinetic assays : Monitor ester hydrolysis rates (UV-Vis at 240 nm) to assess metabolic stability in physiological buffers .
  • SAR studies : Compare bioactivity of derivatives (e.g., fluorobenzoyl analogs) to map pharmacophore requirements .

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